molecular formula C11H22N2O2 B1504150 (R)-tert-butyl methyl(pyrrolidin-3-ylmethyl)carbamate CAS No. 1064051-97-3

(R)-tert-butyl methyl(pyrrolidin-3-ylmethyl)carbamate

Cat. No.: B1504150
CAS No.: 1064051-97-3
M. Wt: 214.3 g/mol
InChI Key: ICTZUPNLSITARI-SECBINFHSA-N
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Description

(R)-tert-butyl methyl(pyrrolidin-3-ylmethyl)carbamate is a useful research compound. Its molecular formula is C11H22N2O2 and its molecular weight is 214.3 g/mol. The purity is usually 95%.
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Biological Activity

(R)-tert-butyl methyl(pyrrolidin-3-ylmethyl)carbamate, also known as a pyrrolidine derivative, has gained attention in medicinal chemistry due to its diverse biological activities. This compound is particularly noted for its potential therapeutic applications, including its role as an inhibitor of various enzymes and its effects on cellular processes. This article explores the biological activity of this compound, summarizing relevant research findings and case studies.

  • Molecular Formula : C10H20N2O2
  • Molecular Weight : 200.28 g/mol
  • Canonical SMILES : CC(C)(C(=O)O)N1CCCCC1C(=O)N

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It acts as a potent inhibitor of neuronal nitric oxide synthase (nNOS), which is crucial in regulating nitric oxide levels in the nervous system. Inhibition of nNOS can lead to therapeutic effects in conditions such as cerebral ischemia and neurodegenerative diseases .

1. Enzyme Inhibition

Research has shown that this compound exhibits significant inhibitory effects on nNOS, with studies indicating improved selectivity over other nitric oxide synthase isoforms . This selectivity is essential for minimizing side effects associated with broader-spectrum inhibitors.

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated moderate antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were found to be around 250 μg/mL, indicating potential as an antimicrobial agent .

3. Neuroprotective Effects

In animal models, this compound showed promise in protecting against hypoxia-induced neuronal damage. It significantly reduced mortality rates and the incidence of cerebral palsy phenotypes in newborn rabbits exposed to hypoxic conditions .

Case Study 1: Neuroprotection in Cerebral Ischemia

A study conducted on rabbit models demonstrated that administration of this compound prior to inducing hypoxia significantly decreased neuronal death and improved neurological outcomes. The compound's mechanism was linked to its ability to inhibit nNOS, thus reducing excessive nitric oxide production during ischemic events .

Case Study 2: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against various bacterial strains. The results indicated that while it possessed moderate antibacterial properties, further structural modifications could enhance its efficacy and broaden its spectrum of activity .

Data Summary Table

Activity TypeObserved EffectReference
nNOS InhibitionPotent inhibitor with selectivity over eNOS
AntimicrobialModerate activity against S. aureus and E. coli
NeuroprotectionReduced neuronal death in hypoxia models

Properties

IUPAC Name

tert-butyl N-methyl-N-[[(3R)-pyrrolidin-3-yl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13(4)8-9-5-6-12-7-9/h9,12H,5-8H2,1-4H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICTZUPNLSITARI-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)C[C@@H]1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10680478
Record name tert-Butyl methyl{[(3R)-pyrrolidin-3-yl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10680478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1064051-97-3
Record name tert-Butyl methyl{[(3R)-pyrrolidin-3-yl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10680478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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